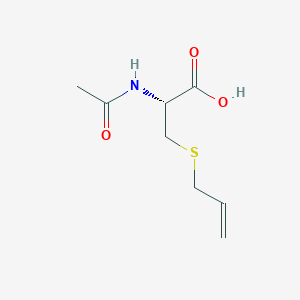
2-氨基-5-甲基吡啶
描述
Synthesis Analysis
The synthesis of 2-amino-5-methylpyridine and its derivatives involves several methods, including displacement reactions and the use of specific reagents to introduce heavy atoms into proteins or to modify molecular structures for desired functionalities. For instance, Teague (2008) elaborated 2-aminopyridines with various polar substituents by displacing a methylsulfinyl group, showcasing the compound's synthetic versatility (Teague, 2008). Additionally, Ying-qi (2008) proposed a novel synthesis route for 2-amino-5-fluoropyridine, highlighting an efficient pathway to this derivative with improved yield and purity compared to existing methods (Ying-qi, 2008).
Molecular Structure Analysis
The molecular and crystal structures of 2-amino-5-methylpyridine derivatives have been extensively studied. Bryndal et al. (2012) used X-ray crystallography and DFT calculations to determine the structures of nitroderivatives, revealing insights into the compound's geometrical and electronic features (Bryndal et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 2-amino-5-methylpyridine allows for its involvement in various chemical reactions, including amino-imino tautomerism as explored by Akai et al. (2006) through photoreaction studies (Akai et al., 2006). Such properties underscore its utility in chemical synthesis and modification.
Physical Properties Analysis
The physical properties of 2-amino-5-methylpyridine derivatives, such as crystal structures and vibrational studies, offer insights into their stability and behavior under different conditions. The work by Bryndal et al. provides detailed vibrational studies and quantum chemical calculations, contributing to a deeper understanding of these compounds' physical characteristics (Bryndal et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and interaction with other molecules, are critical for the application of 2-amino-5-methylpyridine in various fields. Studies such as those by Akai et al. demonstrate the compound's potential in photoinduced reactions, highlighting its chemical versatility (Akai et al., 2006).
科学研究应用
炎症性疾病治疗:Faraci等人(1996年)发现2-氨基-4-甲基吡啶有效降低小鼠RAW 264.7巨噬细胞中的亚硝酸盐水平,表明其作为炎症性疾病治疗剂的潜力(Faraci等人,1996年)。
腐蚀抑制:Mert等人(2014年)证明2-氨基-4-甲基吡啶通过增加极化电阻和在钢表面的吸附来抑制0.5 M HCl中的低碳钢腐蚀(Mert et al., 2014)。
生物活性的快速合成:Syaima等人(2020年)的研究展示了一种快速合成四氯化二(2-氨基-5-甲基吡啶)铜(II)五水合物的方法,可以增强吡啶衍生物的生物活性(Syaima et al., 2020)。
抗菌活性:Abu-Youssef等人(2010年)表明银与2-氨基-3-甲基吡啶形成的络合物对细菌和酵母菌具有显著的抗菌活性,表明可能具有医学应用(Abu-Youssef et al., 2010)。
化学和物理性质:Taylor和Kan(1963年)发现对2-氨基吡啶进行紫外辐射会形成1,4-二聚体,这些二聚体表现出异常的化学和物理性质(Taylor & Kan, 1963)。
癌症治疗潜力:Marchand等人(2016年)确定6-氨基-2-甲基吡啶衍生物为BAZ2B溴结构域配体,表明其在癌症治疗中的潜力(Marchand et al., 2016)。
酶抑制研究:Yenikaya等人(2011年)合成了一种新型氨基水杨酸盐及其Cu(II)络合物,有效抑制了人类碳酸酐酶同工酶,表明其在治疗各种疾病中的潜力(Yenikaya et al., 2011)。
金属离子的荧光检测:Kong等人(2013年)开发了一种荧光双吡啶衍生物BPYTA,可以有效检测水中微量Zn2+离子(Kong et al., 2013)。
安全和危害
未来方向
属性
IUPAC Name |
5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBSSVKZOPZBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029220 | |
| Record name | 6-Amino-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylpyridine | |
CAS RN |
1603-41-4 | |
| Record name | 2-Amino-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-3-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinamine, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Amino-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINO-3-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UM54T43WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









amino}ethane-1-thiol](/img/structure/B29479.png)

![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)


